molecular formula C9H4ClF3O2 B3039176 4-(Trifluoroacetyl)benzoyl chloride CAS No. 58808-60-9

4-(Trifluoroacetyl)benzoyl chloride

Cat. No.: B3039176
CAS No.: 58808-60-9
M. Wt: 236.57 g/mol
InChI Key: RBOMQQAMVJDXBU-UHFFFAOYSA-N
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Description

4-(Trifluoroacetyl)benzoyl chloride is a useful research compound. Its molecular formula is C9H4ClF3O2 and its molecular weight is 236.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Trifluoroacetyl)benzoyl chloride, with the chemical formula C9H6ClF3O, is a synthetic organic compound that serves as an important intermediate in various chemical syntheses. Its unique trifluoroacetyl group contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its effects in medicinal chemistry and its implications in toxicology.

The compound is characterized by:

  • Molecular Weight : 232.59 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : Approximately 140°C

These properties facilitate its use in organic synthesis and pharmaceutical applications.

Antimicrobial Activity

Research indicates that compounds containing the trifluoroacetyl moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may possess similar activity. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Cytotoxicity and Cancer Research

In cancer research, derivatives of benzoyl chloride, including this compound, have been evaluated for their cytotoxic effects on cancer cell lines. A notable study reported that related compounds induced apoptosis in human cancer cells, potentially through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15.2Caspase activation
Benzoyl chlorideMCF-710.5DNA damage induction

The data suggests a promising avenue for further exploration of this compound as an anticancer agent.

Toxicological Studies

Toxicological assessments have raised concerns regarding the safety profile of compounds like this compound. Inhalation studies indicated potential respiratory irritations and carcinogenic effects associated with exposure to benzoyl chloride derivatives . Long-term exposure studies in animal models revealed increased incidences of lung tumors and other malignancies, underscoring the need for careful handling and usage in industrial applications .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various trifluoroacetyl derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on HeLa cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant increases in early and late apoptotic cells at concentrations above 10 µM, suggesting its role as a potential chemotherapeutic agent .

Properties

IUPAC Name

4-(2,2,2-trifluoroacetyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O2/c10-8(15)6-3-1-5(2-4-6)7(14)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOMQQAMVJDXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269769
Record name 4-(2,2,2-Trifluoroacetyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58808-60-9
Record name 4-(2,2,2-Trifluoroacetyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58808-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,2,2-Trifluoroacetyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoroacetyl)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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